molecular formula C17H13N B1617092 10-methyl-7H-benzo[c]carbazole CAS No. 21064-50-6

10-methyl-7H-benzo[c]carbazole

Cat. No.: B1617092
CAS No.: 21064-50-6
M. Wt: 231.29 g/mol
InChI Key: OIQBTHLPYKZRDF-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry

The carbazole scaffold, a tricyclic system with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. rsc.orgnih.gov This structural motif is prevalent in numerous naturally occurring alkaloids and synthetic compounds, bestowing upon them a wide array of biological activities. rsc.orgresearchgate.net Carbazole derivatives have been shown to possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them privileged structures in medicinal chemistry and drug discovery. rsc.orgscispace.comfrontiersin.org

Beyond their biological relevance, carbazole-based molecules are integral to materials science. bohrium.com Their unique electronic and photophysical properties, such as high charge carrier mobility and fluorescence, have led to their extensive use in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. bohrium.comchinesechemsoc.orgbeilstein-journals.org The versatility of the carbazole core allows for functionalization at various positions, enabling the fine-tuning of its properties for specific applications. frontiersin.org The synthesis of carbazole nuclei has evolved from traditional methods like the Grabe-Ullman and Tauber methods to more modern approaches involving C-H activation and cyclization reactions. rsc.orgnih.gov

The Unique Context of Benzo[c]carbazole Derivatives in Advanced Materials and Medicinal Chemistry

Within the broader carbazole family, benzo[c]carbazole derivatives represent a distinct and significant subclass. The fusion of an additional benzene ring to the carbazole core creates an extended π-conjugated system, which profoundly influences the molecule's electronic and photophysical characteristics. acs.org These derivatives have garnered considerable attention in materials science for their potential in advanced applications. For instance, they are explored as building blocks for materials with ultralong organic room temperature phosphorescence (UORTP), a property valuable for applications in photo-printing and underwater coatings. chinesechemsoc.orgchemicalbook.com The planar structure and potential for strong intermolecular π–π stacking interactions in benzo[c]carbazoles are beneficial for charge transport in organic electronic devices. chinesechemsoc.org

In the realm of medicinal chemistry, benzo[c]carbazole derivatives have been investigated for their potential as therapeutic agents, particularly in oncology. acs.org The extended aromatic system can facilitate intercalation into DNA, and derivatives have been synthesized and evaluated for their antitumor activities. acs.orgscilit.comtandfonline.com For example, derivatives of 7H-benzo[c]carbazole have been synthesized as potential antitumor agents. researchgate.netosti.gov The development of efficient synthetic routes, such as the Diels-Alder reaction, has enabled the creation of libraries of benzo[c]carbazole derivatives for structure-activity relationship studies. acs.orgrsc.org

Current Research Landscape and Future Directions for 10-Methyl-7H-benzo[c]carbazole Studies

Current research on this compound focuses on its synthesis and characterization as part of the larger exploration of functional benzo[c]carbazole systems. Synthetic methodologies for obtaining this specific isomer have been reported, often as part of broader studies on carbazole synthesis. rsc.orgrsc.org For instance, its preparation via flash column chromatography has been detailed, with spectroscopic data confirming its structure. rsc.org

The introduction of a methyl group at the 10-position of the 7H-benzo[c]carbazole core can influence its molecular properties and, consequently, its potential applications. This substitution can affect the electronic properties, solubility, and solid-state packing of the molecule, which are critical parameters in the design of organic electronic materials.

Future research directions for this compound are likely to follow the trajectory of its parent compound and other derivatives. This includes a more in-depth investigation of its photophysical properties, such as fluorescence and phosphorescence, to evaluate its suitability for use in OLEDs and other optoelectronic devices. Furthermore, its potential as a scaffold in medicinal chemistry warrants further exploration. Specifically, synthesizing and testing derivatives of this compound for biological activity, such as cytotoxic effects against cancer cell lines, could be a promising avenue of research. The synthesis of a radiolabeled derivative of a closely related compound, 2-methyl-2-[[(7-methyl-7H-benzo[c]carbazol-10-yl)methyl]amino]-1,3-propanediol, for metabolism and tissue distribution studies points towards the potential of this scaffold in pharmaceutical research. osti.gov

Interactive Data Tables

Below are tables summarizing key data for this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 21064-50-6 chemicalbook.com
Molecular Formula C₁₇H₁₃N jst.go.jp

| Appearance | White solid | rsc.orgrsc.org |

Table 2: Spectroscopic Data for this compound

Spectrum Type Chemical Shifts (δ) / Wavenumber (υ) Source
¹H NMR (300 MHz, CDCl₃) 8.79 (d, J = 8.3 Hz, 1H), 8.37 (s, 1H), 8.31 (s, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.84 (d, J = 8.8 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.59 (d, J = 8.8 Hz, 1H), 7.52 – 7.44 (m, 2H), 7.29 (d, J = 8.4 Hz, 1H), 2.64 (s, 3H) rsc.org
¹³C NMR (75 MHz, CDCl₃) 137.41, 136.78, 130.09, 129.60, 129.27, 127.27, 126.90, 125.87, 124.27, 123.39, 122.98, 122.06, 115.22, 112.79, 110.88, 21.96 rsc.org

| FTIR (neat) | 3470, 2897, 1696, 1542, 1267, 1152 cm⁻¹ | rsc.org |

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-methyl-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-8-15-14(10-11)17-13-5-3-2-4-12(13)7-9-16(17)18-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBTHLPYKZRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175291
Record name 7H-Benzo(c)carbazole, 10-methyl-
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Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21064-50-6
Record name 10-Methyl-7H-benzo[c]carbazole
Source CAS Common Chemistry
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Record name 7H-Benzo(c)carbazole, 10-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benzo(c)carbazole, 10-methyl-
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Synthetic Strategies and Methodologies for 10 Methyl 7h Benzo C Carbazole and Its Derivatives

Regioselective Synthesis Approaches for Substituted Benzo[c]carbazoles

Regioselectivity is a critical aspect of the synthesis of substituted benzo[c]carbazoles, as the position of functional groups can significantly influence the molecule's properties. Various strategies have been developed to control the regiochemical outcome of these syntheses. A notable example is the synthesis of 10-methoxy-5,7-dimethyl-7H-benzo[c]carbazole, a closely related derivative of the target molecule, which showcases a multi-step approach to achieve a specific substitution pattern. wits.ac.za

Table 1: Multi-step Regioselective Synthesis of a 10-Substituted Benzo[c]carbazole Derivative wits.ac.za

StepReactionReagents and ConditionsProduct
1BrominationNot specified3-bromo-5-methoxy-2-methyl-1H-indole
2N-MethylationNot specified3-bromo-5-methoxy-1,2-dimethyl-1H-indole
3Suzuki Couplingacetophenone-2-boronic acid, non-aqueous conditions1-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)phenyl]ethan-1-one
4Light-induced CyclizationtBuOK/hν10-methoxy-5,7-dimethyl-7H-benzo[c]carbazole

Photoinduced 6π-electrocyclization is a powerful method for the formation of carbazole (B46965) and benzo[c]carbazole cores. researchgate.net This reaction typically involves the irradiation of a triarylamine precursor, leading to a conrotatory ring closure to form a dihydrocarbazole intermediate, which then aromatizes to the final carbazole product. worktribe.com The regioselectivity of the cyclization can be influenced by the substitution pattern on the aryl rings of the precursor.

In the context of benzo[c]carbazole synthesis, a base and light-induced cyclization serves as a key step in forming the fused ring system. wits.ac.za This type of reaction, which can be considered a form of photocyclization, involves an intramolecular condensation between an alkyl group and a carbonyl group on a biaryl precursor. wits.ac.za This methodology was successfully employed in the final step of the synthesis of 5,7-dimethyl-7H-benzo[c]carbazole and its 10-methoxy derivative. wits.ac.za

Direct C–H activation has emerged as an efficient and atom-economical strategy for the introduction of functional groups, including methyl groups, onto aromatic systems. nih.gov For the synthesis of 10-methyl-7H-benzo[c]carbazole, C–H activation could potentially be used to introduce the methyl group at the C10 position of a pre-formed 7H-benzo[c]carbazole core. The regioselectivity of such a reaction would be paramount and would likely be directed by the inherent electronic properties of the benzo[c]carbazole nucleus or through the use of directing groups. While specific examples of C-H methylation at the 10-position of 7H-benzo[c]carbazole are not prevalent in the reviewed literature, the general principles of transition-metal-catalyzed C-H functionalization are well-established for carbazoles. nih.gov

The Ullmann condensation, or Ullmann coupling, is a classic method for the formation of C-N bonds and has been utilized in the synthesis of carbazoles. nih.govrsc.org The traditional Graebe-Ullmann synthesis involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole to generate a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole. youtube.com More modern variations of the Ullmann reaction involve copper-catalyzed coupling of an amine with an aryl halide. Intramolecular Ullmann-type reactions are particularly useful for the synthesis of fused heterocyclic systems. researchgate.net While direct application to this compound is not explicitly detailed, this methodology remains a viable strategy for the construction of the core benzo[c]carbazole ring system.

Post-synthetic functionalization of a pre-formed carbazole or benzo[c]carbazole nucleus via electrophilic substitution is a common strategy for introducing a variety of substituents. The regioselectivity of electrophilic aromatic substitution on the carbazole ring is influenced by the electron-donating nature of the nitrogen atom, which directs substitution primarily to the 3 and 6 positions. However, the substitution pattern can be altered by the presence of other directing groups on the carbazole core. researchgate.net

For instance, in a study on dimethyl 1-methylcarbazole-2,3-dicarboxylate, electrophilic substitution reactions such as bromination and nitration were investigated. nih.govresearchgate.net It was found that the substitution occurred selectively on the benzene (B151609) ring that was not deactivated by the electron-withdrawing ester groups. researchgate.net This demonstrates that existing substituents play a crucial role in directing incoming electrophiles, a principle that would apply to the functionalization of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of C-C bonds. researchgate.netrsc.org In the synthesis of substituted benzo[c]carbazoles, these methods are often employed to construct the biaryl precursor prior to the final cyclization step. wits.ac.za The Suzuki coupling of 3-bromo-1,2-dimethyl-1H-indole with acetophenone-2-boronic acid is a key step in the regioselective synthesis of 5,7-dimethyl-7H-benzo[c]carbazole. wits.ac.za

Furthermore, palladium catalysis can be utilized for the direct construction of the carbazole nucleus via tandem C-H functionalization and C-N bond formation. nih.govoregonstate.eduacs.org These methods offer a high degree of control over the substitution pattern of the final carbazole product. nih.gov The structural diversification of the this compound scaffold can be readily achieved by applying palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions, provided a suitable halo- or triflyloxy-substituted precursor is available.

Novel Annulation and Cyclization Strategies

Recent advancements in synthetic methodology have led to the development of novel annulation and cyclization strategies for the construction of carbazole and benzo[c]carbazole frameworks. nih.govrsc.org These methods often involve cascade or domino reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials. Lewis acid-catalyzed cascade annulation reactions have been shown to be effective for preparing highly functionalized carbazoles. nih.gov

Photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes represents a one-pot synthesis of benzo[c]carbazoles. nih.govchemicalbook.com This method proceeds via a photodechlorination-initiated coupling, followed by electrocyclic reactions and deformylative aromatization. Another innovative approach is the palladium-catalyzed [4+2] annulation of 3-arylindoles with external 1,3-dienes to directly synthesize benzo[c]carbazoles. researchgate.net These novel strategies offer alternative and potentially more efficient routes to substituted benzo[c]carbazoles like this compound.

Lewis Acid-Catalyzed Cascade Annulations in Carbazole Synthesis

Lewis acid-catalyzed cascade reactions provide an efficient pathway for the synthesis of carbazole frameworks. These reactions often involve a sequence of bond-forming events that proceed in a single pot, thereby increasing atom economy and reducing waste. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, the general principles can be applied.

One such strategy involves the dehydrative [3+3]-annulation of indole (B1671886) methyl alcohols with propargylic alcohols, promoted by a Lewis acid like BF₃·OEt₂. nih.gov This method leads to the formation of polysubstituted carbazoles through a process that generates water as the primary byproduct, aligning with some principles of green chemistry. nih.gov Another approach utilizes a stoichiometric amount of a Lewis acid, such as Sc(OTf)₃, for the condensation between an indole aldehyde and a phosphonate (B1237965) ester, which has been shown to be effective for synthesizing various functionalized carbazoles. nih.gov Furthermore, InCl₃, GaCl₃, and TiCl₄ have been successfully employed as Lewis acids in the synthesis of highly substituted amino carbazole derivatives. nih.gov

The general mechanism for these cascade reactions typically involves the activation of a substrate by the Lewis acid, followed by a series of intramolecular cyclizations and aromatization steps to yield the final carbazole product. The choice of Lewis acid and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Table 1: Examples of Lewis Acid-Catalyzed Carbazole Synthesis

Lewis Acid Reactants Key Reaction Type Ref.
BF₃·OEt₂ Indole methyl alcohols and propargylic alcohols Dehydrative [3+3]-annulation nih.gov
Sc(OTf)₃ Indole aldehyde and phosphonate ester Condensation nih.gov

Visible Light-Induced Intramolecular C–H Amination for Tricyclic Compounds

Visible light-induced intramolecular C–H amination has emerged as a powerful and environmentally benign method for the synthesis of carbazoles and related tricyclic compounds. This approach avoids the use of harsh reagents and high temperatures often associated with traditional methods.

One notable strategy employs aryl sulfilimines as nitrene precursors. nih.gov This method allows for the synthesis of carbazoles and other related heterocycles under mild conditions, using either visible light irradiation or rhodium catalysis. nih.gov The use of sulfilimines is advantageous as they are more reactive than the corresponding hazardous azides, and the sulfide (B99878) byproduct is safe and easily removable. nih.gov This reaction has a broad scope and has been shown to be scalable, as demonstrated by the gram-scale synthesis of the natural product Clausine C. nih.gov

Another approach involves the visible-light-promoted conversion of readily available 2-azidobiphenyls in an aqueous solution. rsc.org This protocol is operationally simple and uses water as a co-solvent, further enhancing its green credentials. rsc.org The reaction proceeds efficiently to produce various functionalized carbazoles with nitrogen as the only byproduct. rsc.orgresearchgate.net The process has been shown to be scalable to the millimole scale with good isolated yields. researchgate.net A catalyst-free method has also been reported for the synthesis of N-H carbazoles from 2,2'-diaminobiaryls using visible light and molecular oxygen. nih.gov

Table 2: Comparison of Visible Light-Induced Carbazole Synthesis Methods

Nitrene Precursor Key Features Advantages Ref.
Aryl sulfilimines Mild conditions, dual catalytic system (visible light or rhodium) More reactive and safer than azides, scalable nih.gov
2-Azidobiphenyls Aqueous solution, catalyst-free option Green solvent, nitrogen as sole byproduct, scalable rsc.orgresearchgate.net

Pd-Catalyzed C–H [4+2] Benzannulation of Arylindoles with Dienes

Palladium-catalyzed C–H [4+2] benzannulation of 3-arylindoles with external 1,3-dienes represents a direct and regioselective method for the synthesis of benzo[c]carbazoles. nih.gov This strategy involves a domino sequence that includes carbopalladation of the diene, direct C2–H allylation of the indole ring, and a subsequent oxidation or reduction step. nih.govresearchgate.net

The reaction conditions, particularly the solvent, can influence the final product. The use of 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) (CH₃CN) allows for either an oxidative or reductive pathway, leading to the formation of C₆-alkyl or (E)-C₆-styryl-benzo[c]carbazoles in moderate to good yields. nih.gov This methodology is applicable to N-unprotected 3-arylindoles and utilizes readily available 1,3-dienes. nih.gov The process constructs the benzo[c]carbazole framework by forming two new carbon-carbon bonds in a single operation, showcasing the efficiency of palladium-catalyzed C–H functionalization. cnr.it

Base/Light-Induced Cyclisation for Benzo[c]carbazole Formation

The key final step involves the tBuOK/hν–induced cyclisation of a 1-[2-(1,2-dimethyl-1H-indol-3-yl)phenyl]ethanone intermediate. wits.ac.za This photochemical step facilitates the condensation between an alkyl and a carbonyl substituent on the biaryl system to form the benzo[c]carbazole ring. wits.ac.za This approach has also been applied to the synthesis of a 10-methoxy-5,7-dimethyl-7H-benzo[c]carbazole derivative, demonstrating its potential for accessing substituted benzo[c]carbazoles. wits.ac.za

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound and its derivatives can be approached with principles of green chemistry to minimize environmental impact. Sustainable synthetic routes aim to use less hazardous chemicals, reduce waste, and improve energy efficiency.

Visible light-induced reactions, as described in section 2.2.2, are inherently greener than many traditional methods. They often operate at ambient temperature, reducing energy consumption, and can be performed in environmentally benign solvents like water. rsc.org The use of visible light as a renewable energy source is a key advantage. acs.org Furthermore, catalyst-free photochemical reactions enhance the sustainability profile by avoiding the use of potentially toxic and expensive metal catalysts. eurekaselect.com

The use of solid acid catalysts, such as sulfonated amorphous carbon derived from rice husks, in the synthesis of benzo[a]carbazoles, presents a sustainable alternative to homogeneous acid catalysts. nih.gov These solid catalysts are often low-cost, low-toxicity, stable, and reusable. nih.gov

Palladium-catalyzed reactions, while highly efficient, can be made more sustainable by using magnetically recoverable nanocatalysts supported on green materials like biochar. organic-chemistry.org This allows for easy separation and reuse of the catalyst, reducing waste and cost. organic-chemistry.org Additionally, performing these reactions under microwave irradiation can significantly shorten reaction times, leading to energy savings. organic-chemistry.org

Scalability and Industrial Feasibility of Benzo[c]carbazole Synthetic Processes

The scalability and industrial feasibility of a synthetic process are crucial for its practical application. For the synthesis of benzo[c]carbazoles, several factors need to be considered.

Photochemical reactions, particularly those using visible light, have shown promise for scalability. The gram-scale synthesis of Clausine C via a visible light-induced intramolecular C-H amination demonstrates the potential for scaling up this methodology. nih.gov The use of flow chemistry can further enhance the scalability and safety of photochemical processes by providing better control over reaction parameters and irradiation. acs.org

Palladium-catalyzed coupling reactions are widely used in the pharmaceutical and fine chemical industries, indicating their industrial feasibility. semanticscholar.org The key to successful industrial application lies in the efficiency of the catalyst, its cost, and the ease of removal of palladium residues from the final product. The development of highly active catalysts and methods for catalyst recovery and recycling are critical for making these processes economically viable on a large scale. organic-chemistry.org

Lewis acid-catalyzed reactions can also be scalable, particularly when using solid acid catalysts that can be easily separated and reused. nih.gov However, processes that require stoichiometric amounts of Lewis acids may be less economically and environmentally favorable for large-scale production.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an essential tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectral Analysis and Proton Environment Correlation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of 10-methyl-7H-benzo[c]carbazole would be expected to show distinct signals for the aromatic protons on the fused ring system, the N-H proton of the carbazole (B46965) moiety, and the methyl group protons. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides valuable data on their connectivity.

While specific experimental data for this compound is not detailed in the available literature, analysis of the parent compound, 7H-benzo[c]carbazole, and related methylated carbazoles allows for a theoretical assignment. The aromatic region would contain a complex series of multiplets corresponding to the protons on the benzene (B151609) and naphthalene (B1677914) portions of the molecule. The methyl group would appear as a characteristic singlet, likely in the upfield region (around 2.5 ppm), due to the shielding effect of the aromatic rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The molecular formula, C₁₇H₁₃N, indicates the presence of 17 carbon atoms.

Table 1: Predicted NMR Data Assignments for this compound Note: These are predicted values based on related structures, as specific experimental data is not available in the cited literature.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5 (multiplets)110 - 145
N-H Proton8.0 - 9.5 (broad singlet)N/A
Methyl Protons (-CH₃)~2.5 (singlet)~20

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₇H₁₃N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the calculated monoisotopic mass of the neutral molecule can be determined. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₃N
Calculated Exact Mass [M]231.10480
Calculated m/z for [M+H]⁺232.11207

An experimental HRMS measurement that yields an m/z value for the protonated molecule within a very narrow tolerance (typically <5 ppm) of the calculated value would provide unequivocal confirmation of the compound's elemental composition.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For conjugated aromatic systems like this compound, this technique provides valuable information about the electronic structure and extent of conjugation.

Analysis of n–π* and π–π* Electronic Transitions

The UV-Vis spectrum of carbazole and its derivatives is dominated by intense absorption bands arising from π–π* electronic transitions. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system of the fused aromatic rings. These π–π* transitions are typically characterized by high molar absorptivity (ε) values. researchgate.net For benzo[c]carbazole systems, these characteristic absorptions often appear as multiple bands between 290 nm and 350 nm. researchgate.net

Transitions of the n–π* type, which involve promoting a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, are also possible. However, in carbazole systems, these transitions are often much weaker in intensity and can be obscured by the stronger π–π* bands. researchgate.net The fusion of the additional benzene ring to form the benzo[c]carbazole structure extends the π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent carbazole.

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism is the phenomenon where the position of a compound's absorption or emission bands changes with the polarity of the solvent. This effect can provide insight into the nature of the electronic transitions and the change in dipole moment between the ground and excited states. nih.gov

Carbazole derivatives can exhibit positive solvatochromism, where the absorption maxima shift to longer wavelengths (a red shift) as the solvent polarity increases. dergipark.org.tr This is particularly true for transitions with significant intramolecular charge-transfer (ICT) character. rsc.org In this compound, the nitrogen atom acts as an electron-donating group within the aromatic system. Upon electronic excitation, there can be a redistribution of electron density, leading to an excited state that is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition and causing a red shift in the absorption spectrum. nih.govnih.gov A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., from nonpolar hexane (B92381) to polar dimethyl sulfoxide) would be expected to reveal this trend.

Fluorescence Spectroscopy and Photoluminescence Properties

Fluorescence spectroscopy is a pivotal tool for investigating the emissive properties of benzo[c]carbazole systems. It reveals information about the excited states, energy transfer mechanisms, and the influence of the molecular environment on luminescence.

In their pure solid state, 7H-benzo[c]carbazole (BCz) and its derivatives typically exhibit a characteristic blue fluorescence under ambient conditions. chinesechemsoc.orgchemicalbook.com This emission originates from the decay of electrons from the lowest singlet excited state (S₁) to the ground state (S₀). The position of the emission maximum and the efficiency of this process, known as the photoluminescence quantum yield (PLQY), are highly sensitive to the molecular structure and environment.

While specific PLQY data for this compound is not extensively documented, data from the parent carbazole and related derivatives provide valuable benchmarks. For instance, the parent carbazole molecule has a fluorescence quantum yield of 0.38 when measured in a cyclohexane (B81311) solution. aatbio.com However, functionalization of the carbazole core can significantly alter the emission efficiency. Certain carbazole-based emitters designed for thermally activated delayed fluorescence (TADF) have demonstrated PLQY values as high as 56.7%, while some halobenzonitrile–carbazole systems show quantum yields up to 22%. rsc.orguef.fi These variations underscore the profound impact of substituent effects on the photophysical properties of the carbazole framework.

Compound FamilyTypical Emission ColorReported Quantum Yield (Φ)Conditions
7H-Benzo[c]carbazole DerivativesBlueNot SpecifiedPure Powder, Ambient
Carbazole (Parent)-0.38Cyclohexane Solution
TADF Carbazole Emitter-56.7%Not Specified
Halobenzonitrile–Carbazoles-up to 22%Not Specified

This table presents data from 7H-benzo[c]carbazole and related carbazole compounds to illustrate typical photophysical properties.

Time-resolved fluorescence spectroscopy provides critical insights into the dynamics of the excited states by measuring the decay of fluorescence intensity over time after excitation by a short pulse of light. This decay, characterized by the excited-state lifetime (τ), reflects the rates of all processes by which the excited state deactivates, including both radiative (fluorescence) and non-radiative pathways.

Studies on carbazole and its derivatives have elucidated complex excited-state dynamics. For the parent carbazole, S₁ lifetimes are typically in the range of 7 to 15 nanoseconds in various organic solvents. This lifetime is a key parameter in understanding processes such as intersystem crossing (ISC) to the triplet state and energy transfer. In more complex systems, such as carbene-metal-amide photoemitters incorporating a carbazole ligand, the emission can be ascribed to the locally excited triplet state (³LE) of the carbazole moiety, indicating efficient ISC. acs.org The conformational freedom and molecular geometry, including twist and tilt angles of the carbazole unit relative to other parts of the molecule, have a strong influence on these photophysical properties and the resulting excited-state lifetimes. acs.org

A remarkable property of 7H-benzo[c]carbazole (BCz) and its derivatives is their ability to exhibit ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.orgacs.org Unlike fluorescence, which is a spin-allowed process with a short lifetime, phosphorescence is a spin-forbidden transition from a triplet excited state (T₁) to the singlet ground state (S₀), resulting in much longer emission durations.

Pure powders of BCz derivatives typically only show blue fluorescence. chinesechemsoc.org However, when dispersed in a suitable matrix, they can display strong, photo-activated green UORTP. chinesechemsoc.org The underlying mechanism for this UORTP is attributed to the generation of charge-separated states, specifically radical cations, following photoexcitation. chinesechemsoc.orgacs.orgnih.gov The rigid environment of the host matrix stabilizes these radical species, preventing immediate charge recombination and allowing for the long-lived phosphorescence to occur. Research has also shown that trace amounts of carbazole isomers, acting as charge traps, can play a crucial role in enabling UORTP in carbazole-based systems. epa.gov

The activation of UORTP in benzoindole derivatives, which are isomers of BCz, depends on three key factors:

Effective dispersion within the host matrix in limited quantities.

The generation of their radical cations upon photo-activation.

Matrix-mediated stabilization of these generated radical cations. nih.gov

The choice of the host matrix is critical in controlling the UORTP properties of 7H-benzo[c]carbazole derivatives. The matrix is not a passive component; it actively participates in the photophysical processes. Its primary roles are to provide a rigid environment that restricts non-radiative decay pathways and to stabilize the charge-separated states or radical cations that are precursors to UORTP. chinesechemsoc.orgnih.gov

Furthermore, the matrix can be used to tune the emission color of the phosphorescence. For BCz derivatives, the UORTP color can be shifted between green and yellow simply by changing the host matrix. chinesechemsoc.org This color-tuning capability arises from the different ways various matrices interact with and stabilize the excited-state species. The stacking modes within the matrix, such as cognate π–π stacking between carbazole rings or hetero π–π stacking with other aromatic systems, can significantly influence the RTP lifetime and efficiency. rsc.org For instance, embedding BCz derivatives in a polymethyl methacrylate (B99206) (PMMA) matrix not only activates UORTP but can also lead to stronger phosphorescence underwater compared to in air. chinesechemsoc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FTIR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The table below lists characteristic vibrational modes observed in a functionalized carbazole derivative, which are representative of the vibrations within the benzo[c]carbazole core. researchgate.net

Wavenumber (cm⁻¹)Vibrational Assignment
~3401Aromatic C-H Stretching
~1604Aromatic C=C Stretching
~1495Aromatic C=C Stretching
~1445Aromatic C=C Stretching

Data derived from the spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. researchgate.net The N-H stretching vibration would be absent in N-substituted derivatives like this compound.

Single Crystal X-ray Diffraction Analysis of Related Benzo[c]carbazole Systems

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the material's solid-state properties.

While the crystal structure of this compound is not publicly documented, analysis of related carbazole-containing molecular crystals reveals key structural features. For example, in carbene-metal-amide complexes containing a carbazole ligand, X-ray analysis has provided detailed geometric parameters. acs.org Such studies allow for the precise measurement of the planarity of the carbazole unit and its orientation relative to other parts of the molecule, often described by a twist angle.

The data obtained from these analyses are crucial for understanding structure-property relationships. For instance, intermolecular interactions such as C-H···π contacts and π-π stacking, which are clearly visualized through crystallographic studies, play a significant role in determining the photophysical properties, including fluorescence and phosphorescence, in the solid state.

The table below shows representative crystallographic data for a related carbazole-containing compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study. acs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Twist Angle (α)~82.5°

Note: Specific unit cell parameters (a, b, c, β) are dependent on the exact molecule and are represented here as placeholders. The data is from the stable monoclinic form of (AdCAAC)Cu(Carbazole). acs.org

Computational Chemistry and Theoretical Modeling of 10 Methyl 7h Benzo C Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scholarena.com DFT calculations are used to determine ground-state properties, including molecular geometry, orbital energies, and electron distribution, which are fundamental to understanding a molecule's reactivity and electronic behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy required for the first electronic excitation. A smaller gap generally indicates that a molecule is more easily excitable and can be indicative of higher reactivity and red-shifted absorption spectra. nankai.edu.cnresearchgate.net

For the parent benzocarbazole isomers, DFT calculations have been employed to determine their ionization potentials, which are related to the HOMO energy level. icm.edu.pl For 7H-benzo[c]carbazole (BcCz), the calculated vertical ionization potential (IPv) is 7.77 eV. icm.edu.pl

The introduction of a methyl group at the 10-position of the 7H-benzo[c]carbazole framework is expected to influence the frontier orbital energies. As an electron-donating group, the methyl substituent will likely raise the energy of the HOMO, with a smaller effect on the LUMO. This would lead to a slight reduction in the HOMO-LUMO gap for 10-methyl-7H-benzo[c]carbazole compared to its parent compound.

Table 1: Calculated Vertical Ionization Potentials for Benzocarbazole Isomers

CompoundCalculated Vertical Ionization Potential (IPv) [eV]
Benzo(a)carbazole (BaCz)7.70
Benzo(b)carbazole (BbCz)7.63
Benzo(c)carbazole (BcCz)7.77

Data sourced from a study on benzocarbazole isomers. icm.edu.pl

Marcus theory provides a theoretical framework for describing the rates of electron transfer reactions. libretexts.orglibretexts.org A key parameter in this theory is the reorganization energy (λ), which represents the energy cost of structural rearrangement of the molecule and its surrounding medium during the electron transfer process. icm.edu.pl It is composed of an internal component (intramolecular geometry changes) and an external component (solvent reorientation). A lower reorganization energy facilitates faster charge transfer, as less energy is required for the molecular system to adopt the new charge state. icm.edu.pl

In organic materials, charge transport is often described by a hopping model where charge carriers (electrons or holes) jump between adjacent molecules. The rate of this process is critically affected by the reorganization energy. icm.edu.pl DFT calculations are a powerful tool for computing the internal reorganization energy for both hole transport (λh) and electron transport (λe). Studies on the parent 7H-benzo[c]carbazole have provided values for these parameters. icm.edu.pl The addition of a methyl group is not expected to drastically alter the reorganization energy, as the core aromatic structure responsible for charge delocalization remains unchanged.

Table 2: Calculated Reorganization Energies for Carbazole (B46965) and Benzocarbazole Isomers

CompoundHole Reorganization Energy (λh) [eV]Electron Reorganization Energy (λe) [eV]
Carbazole (Cz)0.270.10
Benzo(a)carbazole (BaCz)0.250.15
Benzo(b)carbazole (BbCz)0.180.11
Benzo(c)carbazole (BcCz)0.240.16

Data sourced from a DFT study on carbazole derivatives. icm.edu.pl

Charge-separation efficiency is a measure of a system's ability to generate a separated electron-hole pair following photoexcitation. This property is crucial in applications such as organic photovoltaics. While not calculated directly as a single value, the efficiency can be inferred from parameters obtained through DFT and Marcus theory. Efficient charge separation is favored by low reorganization energy (λ) and a sufficient driving force (Gibbs free energy change, ΔG°). libretexts.org According to Marcus theory, the electron transfer rate reaches its maximum when the driving force equals the reorganization energy (-ΔG° = λ). libretexts.org By calculating λ for 7H-benzo[c]carbazole and its derivatives, computational models can predict their potential for efficient charge transfer and separation. The low to moderate reorganization energies calculated for the benzocarbazole scaffold suggest it is a suitable component in systems designed for charge transfer. icm.edu.pl

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Property Prediction

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. rsc.orgresearchgate.net It allows for the prediction of photophysical properties such as UV-visible absorption spectra, emission energies, and the nature of electronic transitions. researchgate.netresearchgate.net TDDFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. rsc.org

For carbazole-based systems, TDDFT has been successfully used to correlate molecular structure with spectral properties. researchgate.netresearchgate.net Although specific TDDFT calculations for this compound are not detailed in the literature, this method would be employed to predict its absorption and fluorescence spectra. The calculations would likely show dominant transitions involving the HOMO and LUMO, characteristic of π-π* transitions within the conjugated aromatic system. The methyl group's electron-donating effect would be expected to cause a slight bathochromic (red) shift in the absorption and emission maxima compared to the parent 7H-benzo[c]carbazole.

Analysis of Molecular Planarity and Intermolecular Interactions

The three-dimensional structure and intermolecular packing of molecules are critical for the performance of organic electronic devices. Computational methods can be used to analyze molecular planarity and the nature of non-covalent interactions, such as π-π stacking and hydrogen bonding. uef.fi The 7H-benzo[c]carbazole core is a rigid and largely planar π-conjugated system. scholarena.com This planarity facilitates effective π-π stacking in the solid state, which is beneficial for charge transport.

The introduction of a methyl group at the 10-position can have subtle steric effects that may influence the planarity of the molecule and its packing in a crystal lattice. Furthermore, the N-H group of the carbazole moiety can act as a hydrogen bond donor, leading to specific intermolecular arrangements in the solid state. rsc.org Computational modeling can predict these interactions and their impact on the bulk material properties.

Structure–Property Relationship Elucidation through Computational Approaches

A primary goal of computational modeling is to establish clear structure–property relationships. acs.org For this compound, theoretical approaches connect its specific structural features to its electronic and photophysical behavior.

Key relationships elucidated include:

Aromatic Core: The extended, fused aromatic ring system of benzo[c]carbazole is directly responsible for its π-conjugation, leading to its characteristic frontier orbital energies and absorption in the UV region. icm.edu.pl

Nitrogen Heteroatom: The lone pair of electrons on the nitrogen atom is part of the π-system, influencing the electron density distribution and the energy of the HOMO. icm.edu.pl

Methyl Substituent: The electron-donating methyl group is predicted to fine-tune the electronic properties, primarily by raising the HOMO energy level, which in turn reduces the energy gap and red-shifts the optical transitions. jnsam.com

Molecular Shape and Planarity: The rigid, planar structure of the core influences intermolecular packing, which is a key determinant of solid-state properties like charge mobility. The reorganization energy calculations provide insight into how well the structure accommodates charge hopping. icm.edu.pl

By systematically modifying the structure in silico (e.g., changing substituent position) and calculating the resulting properties, computational chemistry provides a powerful predictive tool for designing novel carbazole derivatives with optimized characteristics for specific applications in organic electronics.

Chemical Reactivity and Derivatization Studies of 10 Methyl 7h Benzo C Carbazole

Oxidation and Reduction Pathways of the Carbazole (B46965) Core

The carbazole nucleus, including that of 10-methyl-7H-benzo[c]carbazole, is susceptible to oxidation, which can lead to the formation of radical cations and, subsequently, dimeric or polymeric structures. The electrochemical oxidation of carbazole derivatives often results in the formation of polycarbazoles, which are known for their valuable electrochromic and photoconductive properties. While specific studies on the oxidation of this compound are not extensively documented, the general behavior of carbazoles suggests that oxidation would likely occur through the formation of a radical cation at the nitrogen atom, followed by coupling reactions at the 3- and 6-positions, which are electronically activated.

Conversely, the reduction of the carbazole nucleus is less commonly explored but can be achieved under specific conditions. Catalytic hydrogenation of carbazoles can lead to the saturation of one or more of the aromatic rings, yielding various hydrocarbazole derivatives. The specific products formed depend on the reaction conditions, including the catalyst, pressure, and temperature. For instance, the reduction of the parent carbazole nucleus has been reported to yield tetrahydrocarbazole and hexahydrocarbazole derivatives. It is anticipated that this compound would exhibit similar reactivity under appropriate reducing conditions.

Substitution Reactions for Targeted Functional Group Introduction

The nitrogen atom of the carbazole ring in this compound is a key site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that allow for the introduction of a wide variety of substituents, thereby modifying the electronic and steric properties of the molecule.

N-Alkylation is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. researchgate.net Microwave-assisted N-alkylation of carbazoles has been shown to be a rapid and efficient method, often leading to high yields of the desired N-alkyl derivatives in a short reaction time. researchgate.net Phase-transfer catalysis (PTC) is another effective technique for the N-alkylation of carbazoles, particularly for substrates with differing N-H acidities within the same molecule. phasetransfercatalysis.com The choice of base and solvent system can influence the regioselectivity of alkylation in more complex carbazole systems. beilstein-journals.org

N-Acylation involves the reaction of the carbazole with an acylating agent, such as an acyl chloride or an anhydride, typically in the presence of a base or a Lewis acid catalyst. nih.gov This reaction provides a straightforward route to N-acylcarbazoles, which are valuable intermediates in organic synthesis and can also exhibit interesting photophysical properties. nih.gov

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF), Microwave irradiationN-Alkyl-10-methyl-7H-benzo[c]carbazole
N-AlkylationAlkyl halide, Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB)N-Alkyl-10-methyl-7H-benzo[c]carbazole
N-AcylationAcyl chloride or Anhydride, Base or Lewis Acid (e.g., AlCl3)N-Acyl-10-methyl-7H-benzo[c]carbazole

This table represents general conditions for N-alkylation and N-acylation of carbazoles and is expected to be applicable to this compound.

Halogenation of the carbazole core provides a versatile handle for further functionalization through various cross-coupling reactions. The regioselectivity of halogenation is influenced by the electronic nature of the carbazole ring system and the reaction conditions. For benzo[c]carbazoles, electrophilic substitution, including halogenation, is anticipated to occur at specific positions based on the electron density of the aromatic rings. While specific studies on this compound are limited, the analogous 10-bromo-7H-benzo[c]carbazole is a known compound, suggesting that direct bromination at the 10-position is a feasible transformation. innospk.com This bromine substitution significantly enhances the reactivity of the molecule, making it a valuable building block for more complex structures. innospk.com

Once halogenated, the resulting halo-benzo[c]carbazole can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. masterorganicchemistry.com

The Suzuki-Miyaura coupling reaction involves the coupling of the halogenated carbazole with an organoboron reagent in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of various aryl and vinyl substituents.

The Heck reaction couples the halogenated carbazole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. masterorganicchemistry.com

These cross-coupling strategies have been widely applied to the synthesis of functionalized carbazole derivatives for applications in materials science and medicinal chemistry.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl or Vinyl Boronic Acid/EsterPd Catalyst (e.g., Pd(PPh3)4), BaseAryl- or Vinyl-substituted Benzo[c]carbazole
HeckAlkenePd Catalyst (e.g., Pd(OAc)2), BaseAlkene-substituted Benzo[c]carbazole

This table outlines general cross-coupling reactions applicable to halogenated carbazoles.

Synthesis of Novel Benzo[c]carbazole Hybrids and Conjugates

The synthesis of hybrid molecules that incorporate the carbazole scaffold with a sulfonamide moiety has been an area of active research, driven by the potential for synergistic biological activities. While the direct synthesis of a this compound-sulfonamide hybrid has not been explicitly described, the general synthetic strategies for creating such hybrids involve the reaction of an amino-functionalized carbazole with a sulfonyl chloride, or a carbazole-sulfonyl chloride with an amine. These approaches allow for the creation of a diverse library of carbazole-sulfonamide conjugates. The evaluation of these hybrids often focuses on their potential as therapeutic agents, for example, as enzyme inhibitors. dergipark.org.tr

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core and are known to exhibit a wide range of biological activities. The conjugation of a carbazole moiety with a chalcone (B49325) framework can lead to the development of novel compounds with enhanced or unique properties. The synthesis of carbazole-chalcone conjugates typically involves a Claisen-Schmidt condensation between a carbazole-containing aldehyde or ketone and an appropriate acetophenone (B1666503) or benzaldehyde (B42025) derivative in the presence of a base. nih.govmdpi.com These hybrid molecules have been investigated for their potential applications in medicinal chemistry, for instance, as anticancer agents. nih.gov

Hybrid/Conjugate TypeGeneral Synthetic StrategyPotential Application
Carbazole-SulfonamideReaction of an amino-carbazole with a sulfonyl chlorideEnzyme Inhibition
Carbazole-ChalconeClaisen-Schmidt condensation of a carbazole-aldehyde/ketoneAnticancer Agents

This table provides an overview of the general synthetic approaches and potential applications of carbazole hybrids and conjugates.

Mechanistic Investigations of Biological Activity and Material Performance

Molecular Mechanism of Antitumor Activity

Carbazole (B46965) derivatives have been a focal point of oncological research due to their potent cytotoxic effects on various cancer cell lines. nih.govnih.gov Their mechanisms of action are multifaceted, often involving direct interaction with genetic material and the inhibition of crucial cellular enzymes. nih.gov

DNA Intercalation and Topoisomerase Inhibition Pathways

A primary mechanism by which carbazole compounds exert their anticancer effects is through interaction with DNA. nih.gov The planar structure of the carbazole scaffold is well-suited for intercalation, the process of inserting between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, many carbazole derivatives function as potent inhibitors of topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and repair. nih.govmostwiedzy.pl Some derivatives act as topoisomerase II (Topo II) inhibitors, which can be further classified as either poisons or catalytic inhibitors. nih.govresearchgate.net Topoisomerase poisons stabilize the transient DNA-enzyme complex, leading to double-strand breaks, while catalytic inhibitors interfere with the enzyme's ability to relax supercoiled DNA without causing DNA cleavage. nih.govnih.gov For instance, certain symmetrically substituted carbazoles have been identified as non-intercalating catalytic inhibitors of Topo II, demonstrating that DNA intercalation is not always a prerequisite for topoisomerase inhibition by this class of compounds. nih.govmostwiedzy.pl

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HepG2, MCF-7, MDA MB231, TCC-SUP, HCT116)

The cytotoxic potential of various carbazole derivatives has been demonstrated across a range of human cancer cell lines. For example, 7H-dibenzo[c,g]carbazole (DBC) and its methylated derivatives have been shown to induce significant DNA strand breaks and micronuclei in human hepatoma HepG2 cells. nih.govnih.gov The genotoxicity of these compounds is closely linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1/1A2. nih.gov

In breast cancer cell lines, such as MCF-7 and MDA-MB-231, carbazole derivatives have also shown significant antiproliferative effects. semanticscholar.orgresearchgate.net Studies on 3-Methoxycarbazole (MHC) revealed a dose-dependent reduction in the viability of both MCF-7 and MDA-MB-231 cells. semanticscholar.org The proposed mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. semanticscholar.org Similarly, other novel carbazole derivatives have been tested for their genotoxic and epigenomic effects on MCF-7 cells, indicating that even small structural modifications can profoundly impact their biological activity. researchgate.netnih.govmdpi.com

The cytotoxic effects of selected carbazole derivatives on various cancer cell lines are summarized in the table below. Please note that data for TCC-SUP was not available in the reviewed literature.

Compound/DerivativeCell LineIC50 (µM)Reference
Carbazole Acylhydrazone 7gHepG24.79 sci-hub.box
Carbazole Acylhydrazone 7pHepG27.21 sci-hub.box
3-Methoxycarbazole (MHC)MCF-7~30 (approx.) semanticscholar.org
3-Methoxycarbazole (MHC)MDA-MB-231~35 (approx.) semanticscholar.org
Palindromic Carbazole 27aHCT-1160.9 nih.gov
Palindromic Carbazole 36aHCT-1161.1 nih.gov
Palindromic Carbazole 36bHCT-1161.2 nih.gov

Mechanism of Antimicrobial Action

In addition to their antitumor properties, carbazole derivatives have emerged as promising antimicrobial agents, with activity against a spectrum of bacteria and fungi. srce.hrmdpi.com

Proposed Disruption of Bacterial Membrane Integrity

One of the key proposed mechanisms for the antimicrobial action of certain carbazole derivatives is the disruption of bacterial cell membrane integrity. bohrium.com Cationic amphiphilic carbazoles, for instance, are designed to mimic antimicrobial peptides. Their positively charged moieties can interact with the negatively charged components of bacterial membranes, such as lipoteichoic acid in Gram-positive bacteria. bohrium.com This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis and death. bohrium.com

Interference with Essential Enzymatic Processes in Microbes

Beyond membrane disruption, carbazole derivatives can also interfere with essential microbial enzymatic pathways. semanticscholar.org Some studies have suggested that these compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the biosynthesis of nucleotides. semanticscholar.org By inhibiting DHFR, these carbazole derivatives can disrupt DNA synthesis and repair in microbes, leading to a bacteriostatic or bactericidal effect. semanticscholar.org

Differential Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research has consistently shown that carbazole derivatives often exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. arabjchem.org The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a formidable barrier that can limit the penetration of many antimicrobial compounds. In contrast, the more accessible peptidoglycan layer of Gram-positive bacteria allows for more effective interaction with these derivatives. arabjchem.org

However, some novel carbazole derivatives have demonstrated broad-spectrum activity, indicating that it is possible to overcome this challenge through structural modifications. mdpi.commdpi.com The antimicrobial efficacy of selected carbazole derivatives is detailed in the table below.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Carbazole Derivative 3dE. coli- mdpi.com
Carbazole Derivative 3dS. aureus- mdpi.com
Carbazole Derivative 3dP. aeruginosa- mdpi.com
Carbazole Derivative 3dB. subtilis- mdpi.com
Carbazole Derivative 8fS. aureus0.5-1 semanticscholar.org
Carbazole Derivative 8fMRSA0.5 semanticscholar.org
Carbazole Derivative 8fE. coli8 semanticscholar.org
Carbazole Derivative 9dS. aureus1-2 semanticscholar.org
Carbazole Derivative 9dMRSA1 semanticscholar.org
Carbazole Derivative 9dE. coli8 semanticscholar.org
Carbazole Derivative 32bP. aeruginosa9.37 mdpi.com

Note: A dash (-) indicates that the source mentions outstanding activity but does not provide a specific MIC value.

Photophysical Mechanisms in Organic Electronic Applications

The application of 10-methyl-7H-benzo[c]carbazole in organic electronics is underpinned by a complex interplay of photophysical processes. Understanding these mechanisms at a molecular level is crucial for the rational design of materials with enhanced performance in devices such as organic light-emitting diodes (OLEDs) and sensors. This section delves into the intricate dynamics of excitons, the role of interfacial charge transfer states in generating ultralong organic room temperature phosphorescence (UORTP), and the mechanisms behind the stabilization of triplet excitons in matrix-mediated phosphorescence.

Exciton (B1674681) Dynamics and Charge Transport Mechanisms

While specific experimental data on the exciton dynamics and charge transport mechanisms of this compound are not extensively detailed in the public domain, the general principles governing carbazole-based materials provide a strong framework for understanding its behavior. Carbazole derivatives are well-known for their excellent hole-transporting properties, which arise from the electron-rich nature of the carbazole moiety.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can decay back to the ground state (S₀) via two primary pathways: fluorescence, which is a rapid, spin-allowed radiative process, or it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of these processes is dictated by the molecular structure and the surrounding environment. In many carbazole derivatives, the energy gap between the S₁ and T₁ states is relatively small, which can facilitate ISC.

The charge transport in thin films of carbazole-based materials is typically governed by a hopping mechanism, where charge carriers (holes in this case) move between adjacent molecules. The rate of hopping is influenced by factors such as the intermolecular distance, the relative orientation of the molecules (packing), and the degree of energetic disorder in the material. The introduction of a methyl group at the 10-position of the 7H-benzo[c]carbazole core can influence these properties by altering the molecular packing and electronic structure, thereby affecting the charge transport characteristics.

The photophysical properties of carbazole derivatives are highly sensitive to their environment. For instance, the fluorescence quantum yields of some carbazole compounds have been shown to vary significantly with the polarity of the solvent. This solvatochromism is indicative of a change in the electronic distribution in the excited state compared to the ground state.

Compound Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (%) Solvent
Carbazole Derivative 73194358 - 18Dichloromethane
Carbazole Derivative 1033744735 - 74Dichloromethane

This table presents photophysical data for representative carbazole derivatives to illustrate the range of properties observed in this class of compounds. Specific data for this compound is not available in the provided search results.

Role of Interfacial Charge Transfer States in UORTP Generation

A remarkable property of 7H-benzo[c]carbazole and its derivatives is their ability to exhibit ultralong organic room temperature phosphorescence (UORTP) when dispersed in a suitable matrix. chinesechemsoc.org This phenomenon is intimately linked to the formation of interfacial charge transfer states between the benzo[c]carbazole molecule and the surrounding matrix.

In its pure crystalline form, this compound is expected to primarily exhibit fluorescence. chinesechemsoc.org However, when dispersed at a low concentration in a polymer or powder matrix, strong and long-lasting phosphorescence can be observed at room temperature. chinesechemsoc.org The mechanism for this UORTP generation involves a photo-induced electron transfer process. Upon excitation, an electron is transferred from the benzo[c]carbazole molecule (the donor) to the matrix (the acceptor), or vice versa, leading to the formation of a charge-separated state, which can be described as a radical ion pair. chinesechemsoc.org

This charge-separated state is essentially an interfacial charge transfer (ICT) state, as it exists at the interface between the guest molecule and the host matrix. The energy of this ICT state is typically lower than the local triplet excited state of the benzo[c]carbazole molecule. The recombination of the charges in this long-lived ICT state can then populate the triplet state of the benzo[c]carbazole, leading to the observed phosphorescence. The long lifetime of the UORTP is a direct consequence of the stability of this charge-separated state.

The properties of the matrix are critical in this process. The matrix must have appropriate electron-accepting or electron-donating properties to facilitate the initial charge transfer. Furthermore, the rigidity of the matrix plays a crucial role in stabilizing the charge-separated state by preventing non-radiative decay pathways. The color of the UORTP can also be tuned by changing the matrix, which indicates that the energy of the ICT state is dependent on the specific interactions between the benzo[c]carbazole derivative and the matrix. chinesechemsoc.org

Stabilization of Triplet Excitons in Matrix-Mediated Phosphorescence

The observation of strong room temperature phosphorescence from organic molecules is rare because the triplet excitons are highly susceptible to non-radiative deactivation processes, often mediated by molecular vibrations or quenching by molecular oxygen. The key to achieving efficient matrix-mediated phosphorescence from this compound lies in the effective stabilization of its triplet excitons.

The primary mechanism for this stabilization is the rigid environment provided by the host matrix. By physically isolating the individual benzo[c]carbazole molecules and restricting their vibrational and rotational motions, the matrix minimizes the non-radiative decay pathways for the triplet excitons. This suppression of non-radiative processes allows the spin-forbidden radiative decay (phosphorescence) to become a more competitive de-excitation channel.

Furthermore, the formation of the charge-separated state, as discussed in the previous section, provides an additional and crucial layer of stabilization. The triplet excitons are generated from the recombination of these stabilized and long-lived charge-separated states. The lifetime of the phosphorescence is therefore directly related to the lifetime of these charge-separated intermediates. The matrix effectively acts as a "cage" that holds the separated charges in close proximity, preventing their immediate recombination and allowing for the slow release of energy as phosphorescence.

Applications of 10 Methyl 7h Benzo C Carbazole in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. Carbazole (B46965) derivatives, including 10-methyl-7H-benzo[c]carbazole, have been extensively investigated for their role in enhancing the performance of these devices.

Carbazole-based materials are widely utilized as both the light-emitting guest molecules and the host matrix in the emissive layer of OLEDs. The extended π-electron system of fused-ring carbazoles allows for tunable frontier orbital energies, which is crucial for achieving a wide gamut of emission colors, including the challenging deep-blue region. rsc.org The design of host materials is critical to prevent efficiency losses from effects like triplet-triplet annihilation and concentration quenching, especially in phosphorescent OLEDs (PhOLEDs). mdpi.com

Derivatives of carbazole are functionalized to create bipolar host materials, which possess both electron-donating and electron-accepting moieties. mdpi.com This bipolar nature facilitates balanced charge injection and transport within the emissive layer, leading to higher quantum efficiencies. For instance, combining a carbazole donor with an imidazole (B134444) acceptor can result in materials with high triplet energies and good hole mobility, making them suitable hosts for phosphorescent emitters. mdpi.com

Research into carbazole-π-imidazole derivatives has shown that modifying the carbazole donor can influence the intramolecular charge transfer (ICT) process, affecting the photoluminescence quantum yield (PLQY). nih.gov Non-doped deep-blue OLEDs have been fabricated using such materials, achieving high luminance and external quantum efficiencies (EQE). nih.gov

Table 1: Performance of OLEDs Utilizing Carbazole-Based Materials

Device Role Emitter/Host System Max. EQE (%) Max. Luminance (cd/m²) CIE Coordinates
Emitter BCzB-PPI 4.43 11,364 (0.159, 0.080)
Host Bipolar host with green 4CzIPN emitter 21.7 100 N/A

The efficiency of an OLED is heavily dependent on the balanced injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer. Carbazole derivatives are renowned for their excellent hole-transporting properties due to their electron-rich nature. magtech.com.cn This makes them ideal candidates for use in hole transport layers (HTLs).

Furthermore, the development of bipolar host materials, which can transport both holes and electrons, simplifies the device architecture and can lead to improved performance. rsc.org For example, derivatives of 1-phenyl-1H-benzo[d]imidazole with tert-butylcarbazole moieties have been shown to exhibit bipolar charge transport, with electron mobility reaching up to 10⁻⁴ cm²/V·s at high electric fields. mdpi.comrsc.org This balanced charge transport is crucial for achieving high external quantum efficiencies in both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

Organic Photovoltaic Cells (OPVs)

The quest for renewable energy sources has driven significant research into organic photovoltaic (OPV) cells, which offer advantages such as low cost, flexibility, and lightweight design. Carbazole-based materials, including this compound, play a vital role in the active layer of these devices.

The fundamental principle of OPVs relies on the generation of excitons (bound electron-hole pairs) in an organic semiconductor blend upon light absorption, followed by their dissociation into free charge carriers at the interface between an electron donor and an electron acceptor material. Carbazole derivatives are excellent electron-rich materials, making them highly suitable for use as the electron donor component in bulk heterojunction (BHJ) solar cells. researchgate.netresearchgate.net

The donor-acceptor (D-A) architecture is a common strategy in the design of organic semiconductors for OPVs. By pairing a carbazole-based donor with a suitable electron-accepting molecule, a low bandgap material can be created, allowing for broader absorption of the solar spectrum. nanoscience.or.kr For instance, a conjugated polymer composed of carbazole and 4,7-dithiazolylbenzothiadiazole has been synthesized for OPV applications, demonstrating a low bandgap and well-balanced HOMO and LUMO energy levels. nanoscience.or.kr

The introduction of functional groups to the carbazole core can fine-tune the optical and electrochemical properties of the resulting material. acs.org This molecular engineering is critical for optimizing the energy level alignment between the donor and acceptor, which in turn maximizes the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

The power conversion efficiency (PCE) of an OPV is directly impacted by the efficiency of charge carrier transport to the respective electrodes after exciton (B1674681) dissociation. A significant challenge in organic semiconductors is their relatively low charge-carrier mobilities compared to their inorganic counterparts. nih.gov

Carbazole derivatives are known for their high hole mobility, which is essential for efficient hole extraction in OPVs. nih.gov The rigid and planar structure of the carbazole unit facilitates intermolecular π-π stacking, which can enhance charge transport. By designing polymers with carbazole units, it is possible to create materials with improved hole mobility. For example, a poly(2,7-carbazole) derivative has been reported with a hole mobility of 0.02 cm² V⁻¹ s⁻¹. researchgate.net

Fluorescent Probes and Sensors

Beyond their use in electronic devices, the unique photoluminescent properties of carbazole derivatives make them valuable in the development of fluorescent probes and sensors. These sensors can be designed to detect a variety of analytes with high sensitivity and selectivity.

The principle behind a fluorescent sensor is that the presence of a specific analyte interacts with the probe molecule, causing a detectable change in its fluorescence properties, such as intensity, wavelength, or lifetime. The electron-rich nature of the carbazole nucleus can be exploited to design probes that undergo photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon interaction with an analyte.

For example, fluorescent probes based on benzothiazole (B30560) and benzoindole have been developed for the detection of hydrazine. researchgate.net The probe's fluorescence intensity is significantly enhanced in the presence of hydrazine, with a low detection limit. researchgate.net While specific research on this compound as a fluorescent probe is not extensively detailed in the provided context, the broader family of carbazole and benzo-fused carbazole derivatives serves as a promising platform for the design of novel sensors for various chemical and biological species. researchgate.net

Development of PeT-Based Sensing Platforms

Photoinduced Electron Transfer (PeT) is a powerful mechanism utilized in the design of fluorescent chemosensors. nih.gov This process involves the transfer of an electron from a donor to an acceptor in the excited state, which can quench fluorescence. nih.gov When the sensor binds to a target analyte, this electron transfer process is disrupted, leading to a "turn-on" or "turn-off" fluorescent signal. researchgate.net The basic framework of a PeT sensor consists of a fluorophore (the light-emitting component), a linker, and a chelator (the analyte-binding site). acs.org

Carbazole-based structures are highly effective as fluorophores in these systems. Their inherent fluorescence and tunable electronic properties make them ideal candidates for integration into sensing platforms. researchgate.net By modifying the carbazole core, researchers can fine-tune the sensor's sensitivity and selectivity for specific analytes, including various metal ions. researchgate.net For instance, carbazole-based Schiff bases have been successfully employed for the detection of transition metal ions like Cu²⁺, Fe³⁺, and Cr³⁺ with detection limits reaching the nanomolar range. researchgate.net The interaction between the target ion and the sensor's chelating unit alters the electron density of the system, modulating the PeT process and resulting in a measurable change in fluorescence intensity. nih.govacs.org

Sensor ComponentFunctionRole of Carbazole Moiety
Fluorophore Emits light upon excitationServes as the fluorescent signaling unit.
Receptor/Chelator Binds to the target analyteCan be functionalized on the carbazole ring to provide specific binding sites.
Linker Connects the fluorophore and receptorThe electronic properties of the carbazole system influence the efficiency of the PeT process through the linker.

Biological Imaging Applications (e.g., Detection of Amyloid Plaques in Neurodegenerative Diseases)

The development of probes for the early diagnosis of neurodegenerative disorders like Alzheimer's disease (AD) is a critical area of research. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. mdpi.com Fluorescent molecules that can cross the blood-brain barrier and selectively bind to these plaques are invaluable tools for imaging and diagnosis. nih.gov

N-alkyl carbazole derivatives have emerged as promising candidates for this application. mdpi.com Studies have shown that compounds with a carbazole scaffold can effectively interfere with Aβ aggregation. mdpi.com Molecular docking simulations and in vitro experiments have demonstrated that certain carbazole derivatives can adopt binding modes that involve key amino acid residues crucial for Aβ fibrillization. mdpi.com This binding can be leveraged for imaging purposes. When the carbazole derivative is fluorescent, its accumulation at the site of the amyloid plaques allows for their visualization. Various benzothiazole and carbazole-based compounds have been developed and evaluated as imaging probes for detecting Aβ plaques in brain tissue. mdpi.comnih.gov These probes can clearly visualize plaques in both mouse and human brain samples, highlighting the potential of the carbazole scaffold in the development of novel PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) tracers for Alzheimer's diagnosis. nih.govnih.gov

Self-Assembled Monolayers (SAMs) for Perovskite Solar Cells (PSCs)

Inverted p-i-n perovskite solar cells (PSCs) have garnered significant attention for their high power conversion efficiencies (PCE). The performance of these devices is critically dependent on the interfaces between the different layers, particularly the hole transport layer (HTL) and the transparent conductive oxide, typically Indium Tin Oxide (ITO). figshare.com Carbazole-based molecules are widely used to form self-assembled monolayers (SAMs) that act as highly effective HTLs. nih.govrsc.org

Influence on Perovskite Crystallization and Film Morphology

Beyond interfacial energetics, the SAM layer directly influences the quality of the perovskite film grown on top of it. The distribution and uniformity of the SAM on the ITO substrate are critical, as they affect the morphology of the perovskite film and the charge transfer properties at this buried interface. figshare.com A well-ordered, uniform carbazole-based SAM provides nucleation sites that promote controlled and uniform crystallization of the perovskite material. figshare.com This leads to perovskite films with improved crystallinity and fewer void defects at the buried interface. figshare.com The enhanced film quality minimizes non-radiative recombination losses, contributing to higher device efficiency and stability. For example, devices utilizing carbazole-based SAMs have achieved certified power conversion efficiencies exceeding 25%. figshare.comresearchgate.net

ParameterPEDOT:PSS HTLBr-2PACz SAM HTL2PACz SAM HTL
Power Conversion Efficiency (PCE) 16.33%19.51%18.44%
Data from a study on mixed tin/lead perovskite solar cells, demonstrating the superior performance of carbazole-based SAMs over the traditional PEDOT:PSS hole transport layer. rsc.org

Photo-Activated Ultralong Organic Room Temperature Phosphorescence (UORTP) Materials

Ultralong organic room temperature phosphorescence (UORTP) is a phenomenon where organic materials can continue to emit light for seconds or even minutes after the cessation of photo-excitation. This property is highly sought after for applications in bioimaging, data encryption, and anti-counterfeiting technologies.

Emerging Applications in Bioimaging and Advanced Encryption

Pure powders of 7H-Benzo[c]carbazole (BCz) and its derivatives typically exhibit only blue fluorescence under ambient conditions. chinesechemsoc.org However, when these molecules are dispersed as dopants into a suitable polymer or powder matrix, they can exhibit strong, photo-activated green UORTP. chinesechemsoc.org The mechanism behind this remarkable phosphorescence involves the generation of charge-separated states via radicals, which are stabilized by the surrounding matrix. chinesechemsoc.org

The properties of the UORTP, including its color, can be tuned by changing the matrix material. For instance, the emission color of BCz-doped systems can be shifted between green and yellow depending on the host matrix. chinesechemsoc.org This tunability is highly advantageous for advanced encryption applications, where different colors can be used to encode complex information. Furthermore, some BCz-doped films, particularly in a polymethyl methacrylate (B99206) matrix, show stronger UORTP in an underwater environment compared to in air, opening possibilities for underwater imaging and sensing applications. chinesechemsoc.org The long-lived emission of UORTP materials is also beneficial for time-resolved bioimaging, as it allows the signal to be captured after the short-lived background fluorescence from biological tissues has decayed.

CompoundStateEmission Type
7H-Benzo[c]carbazole Pure PowderBlue Fluorescence
7H-Benzo[c]carbazole Doped in Polymer MatrixGreen UORTP
7H-Benzo[c]carbazole Doped in different Powder MatrixGreen to Yellow UORTP

Novel Uses in Photo-Printing and Underwater Coating Technologies

The unique photophysical and chemical properties of carbazole derivatives, including this compound, have led to their investigation in advanced materials science applications. Notably, their utility is being explored in the realms of photo-printing and the development of specialized underwater coatings. These applications leverage the inherent characteristics of the carbazole structure to achieve desired performance metrics in these demanding technological fields.

Photo-Printing Applications

In the field of photo-printing, particularly in three-dimensional (3D) printing and photocurable resins, carbazole derivatives are gaining attention for their role as effective photoinitiators or as dopants that impart specific properties to the printed material. The core carbazole structure is instrumental in absorbing light energy and initiating the polymerization reactions that form the basis of these technologies.

Recent research has demonstrated the successful use of carbazole-based chromophores in photocurable standard resins (SRs) for the fabrication of 3D structures with long-lasting phosphorescence, a phenomenon also known as afterglow. rsc.org When micro-doped into these resins, carbazole derivatives can bestow the printed objects with unique optical properties. The rigid, highly cross-linked environment that is formed after the curing of the resin plays a crucial role in enhancing these phosphorescent properties. rsc.org This has significant implications for advanced anti-counterfeiting and data encryption applications, where a 3D object with a long afterglow can serve as a complex and difficult-to-replicate security feature. rsc.org

The general strategy involves combining these carbazole-doped resins with digital light processing (DLP) 3D printing technology. This allows for the construction of intricate, multidimensional models that exhibit impressive room-temperature phosphorescence (RTP) with lifetimes extending up to 1.8 seconds. rsc.org

Property Observation in Carbazole-Doped Photocurable Resins Potential Application
Room-Temperature Phosphorescence (RTP)Achieved ultralong lifetimes (up to 1.8 s). rsc.orgAdvanced anti-counterfeiting, data encryption. rsc.org
Structural PrecisionEnabled by combination with DLP 3D printing. rsc.orgFabrication of complex 3D models with specific optical properties. rsc.org
MechanismRigid microenvironment of the cured resin enhances RTP. rsc.orgDevelopment of materials with tailored phosphorescent characteristics. rsc.org

Furthermore, derivatives of carbazole, such as nitrocarbazole-based oxime esters, have been synthesized and evaluated as photoinitiators. acs.org These compounds are designed to have good light absorption properties in the visible range, making them suitable for initiating polymerization upon exposure to specific wavelengths of light, such as from an LED source. acs.org The efficiency of these photoinitiators is a critical factor in the speed and quality of the photo-printing process.

Underwater Coating Technologies

In the marine environment, biofouling—the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces—is a significant challenge. This has driven research into new, environmentally friendly antifouling coatings. Carbazole derivatives have emerged as a promising class of compounds for this application.

Studies have focused on synthesizing carbazole amide derivatives and evaluating their antifouling properties. researchgate.net These compounds have been shown to exhibit both antibacterial and algal inhibition properties, which are crucial for preventing the initial stages of biofouling. researchgate.net The mechanism of action is linked to the inherent biological activity of the carbazole structure.

The performance of these carbazole derivatives in marine coatings is often evaluated through a combination of laboratory and field tests. For instance, the inhibition of marine microalgae growth and the antibacterial activity against marine bacteria are assessed. The results of such studies can be used to establish the efficacy of these compounds as antifouling agents.

For example, the inhibition rates of certain carbazole amide derivatives against microalgae like Phaeodactylum tricornutum and Chlorella pyrenoidosa have been quantified, demonstrating their potential to prevent algal settlement on coated surfaces. researchgate.net

Organism Inhibition Property of Carbazole Amide Derivatives
Phaeodactylum tricornutum (microalgae)Demonstrated inhibition of growth. researchgate.net
Chlorella pyrenoidosa (microalgae)Demonstrated inhibition of growth. researchgate.net
Marine BacteriaExhibited antibacterial activity. researchgate.net

The development of coatings incorporating these carbazole derivatives represents a move towards more sustainable and effective solutions for protecting marine infrastructure and vessels from the detrimental effects of biofouling.

Biological and Medicinal Chemistry Research Avenues for 10 Methyl 7h Benzo C Carbazole

Antineoplastic and Cytotoxic Potential

The investigation of carbazole (B46965) scaffolds as potential anticancer agents is a significant area of medicinal chemistry. Many derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth.

In Vitro Efficacy against Diverse Cancer Cell Lines (e.g., Liver, Breast, Bladder, Colon Cancer Cells)

While the broader class of carbazole derivatives has been a subject of extensive anticancer research, specific in vitro efficacy studies detailing the cytotoxic effects of 10-methyl-7H-benzo[c]carbazole against diverse cancer cell lines—including liver, breast, bladder, and colon cancer—are not extensively documented in the available scientific literature. The carbazole skeleton is a key structural motif in many biologically active molecules, some of which have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver) and MCF-7 (breast). However, direct data attributing such activity to the this compound isomer is not prominently reported.

Interactive Data Table: In Vitro Cytotoxicity of this compound (Note: No specific data is available in the reviewed scientific literature for this compound.)

Cancer Cell LineCell TypeIC50 ValueReference
Liver CancerHepatocellular CarcinomaData not availableN/A
Breast CancerAdenocarcinomaData not availableN/A
Bladder CancerTransitional Cell CarcinomaData not availableN/A
Colon CancerAdenocarcinomaData not availableN/A

Investigations into Cellular Pathways and Resistance Mechanisms

Detailed investigations into the specific cellular pathways affected by this compound and the potential mechanisms of cancer cell resistance to this compound have not been specifically elucidated in published research. Studies on other carbazole derivatives have explored mechanisms such as the induction of apoptosis, cell cycle arrest, and the targeting of signaling pathways like PI3K/Akt/mTOR. Research has also been conducted on how some carbazoles may induce DNA damage. However, these findings are related to the broader class of carbazole compounds, and pathway-specific studies for this compound are not available.

Antimicrobial Agent Development

The carbazole nucleus is a foundational structure for many compounds investigated for antimicrobial properties. Derivatives have shown activity against a range of pathogens, prompting interest in their development as novel antimicrobial agents.

Broad-Spectrum Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

There is a lack of specific data in the scientific literature detailing the broad-spectrum antimicrobial activity of this compound against key bacterial strains such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While numerous carbazole derivatives have been screened for antimicrobial properties, with some showing potent activity, specific minimum inhibitory concentration (MIC) values for this compound are not reported.

Interactive Data Table: Antimicrobial Spectrum of this compound (Note: No specific data is available in the reviewed scientific literature for this compound.)

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusPositiveData not availableN/A
Escherichia coliNegativeData not availableN/A

Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Efficacy

Specific structure-activity relationship (SAR) studies focused on optimizing the antimicrobial efficacy of the this compound scaffold are not available in the current body of scientific literature. SAR studies on the broader carbazole class have indicated that the nature and position of substituents on the carbazole ring system can significantly influence antimicrobial properties. For instance, the addition of certain nitrogen-containing hetero-aromatic structures or specific halogen substitutions has been shown to modulate the bioactivity of some carbazole derivatives. However, a detailed SAR analysis for the benzo[c]carbazole series, particularly concerning methylation at the C-10 position, has not been reported.

Antiviral Properties and Mechanism of Action Studies

Carbazole-containing compounds have been identified as potential antiviral agents, with research exploring their efficacy against a variety of viruses.

A review of the scientific literature indicates that specific studies on the antiviral properties of this compound have not been published. Research in this area has focused on other carbazole derivatives, which have shown inhibitory activities against viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanisms of action for some of these compounds involve the inhibition of critical viral enzymes or interference with the viral life cycle. However, no such antiviral activity or mechanistic studies have been specifically attributed to this compound.

Neuroprotective Research and Potential in Neurological Disease Therapies

The potential for chemical compounds to protect neurons from damage and death is a significant area of research for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. Bioactive compounds with neuroprotective effects can help shield the nervous system from damage, improve mitochondrial function, scavenge free radicals, and reduce neuronal death by inhibiting inflammatory processes.

Aminopropyl carbazole derivatives, such as P7C3 and its analogs, have been identified as possessing proneurogenic and neuroprotective properties. These compounds have been shown to protect mature neurons, for instance, by blocking the cell death of dopaminergic neurons in animal models of Parkinson's disease. Given that the broader class of carbazoles has shown efficacy, future research could explore whether this compound exhibits similar neuroprotective activities.

Antioxidant and Radical Scavenging Capabilities

Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). Many carbazole-based molecules are recognized for their noteworthy antioxidant properties. The ability to scavenge free radicals is a key mechanism behind this activity. For example, studies on various carbazole hydrazine-carbothioamide derivatives have demonstrated potent antioxidant effects, with some compounds showing higher potency than standard controls in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The investigation of this compound's capacity to neutralize free radicals would be a critical step in determining its potential as an antioxidant agent.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in a multitude of diseases. Polyphenolic compounds, which include various heterocyclic structures found in nature, are known to regulate immunity by interfering with the production of proinflammatory cytokines and modulating key signaling pathways. Certain synthetic carbazoles have also been investigated for their anti-inflammatory effects. For example, the compound LCY-2-CHO has been shown to inhibit the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages by interfering with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Research into this compound could focus on its ability to modulate similar inflammatory pathways and immune cell responses.

Enzyme Inhibition Studies

Topoisomerase Enzyme Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA and are vital for processes like DNA replication. Their inhibition is a key strategy in cancer therapy. Carbazole derivatives have emerged as a significant focus in this area of oncological research. Studies on symmetrically substituted carbazole derivatives have identified compounds that act as novel catalytic inhibitors of Topoisomerase II, selectively affecting its isoforms. This selective inhibition can halt the proliferation of cancer cells and induce apoptosis. Evaluating this compound as a potential topoisomerase inhibitor could uncover new possibilities for its use as an anticancer agent.

Pancreatic Lipase and 5-Lipoxygenase Inhibition

Inhibition of digestive enzymes like pancreatic lipase is a promising therapeutic strategy for managing obesity by reducing fat absorption. While a wide range of natural and synthetic compounds have been studied as pancreatic lipase inhibitors, specific data on carbazole derivatives is limited.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation, particularly in conditions like asthma. Inhibition of 5-LOX is therefore a target for anti-inflammatory therapies. While research has focused on structures like benzoxazoles as 5-LOX inhibitors, the potential for carbazole derivatives, including this compound, in this area remains an open field for investigation.

DNA Interaction and DNA Damage Induction Studies

The interaction of chemical compounds with DNA is a double-edged sword. On one hand, binding to DNA and forming adducts is a critical step in the mechanism of many chemical carcinogens. On the other hand, the ability to interact with DNA and inhibit its processes is a mechanism of action for many anticancer drugs.

Research on related polycyclic aromatic hydrocarbons like 7H-dibenzo[c,g]carbazole (DBC) and its derivatives shows they can bind to DNA, forming DNA adducts that can lead to mutations if not properly repaired. The anticancer mechanism of some carbazole derivatives involves intercalation into DNA or the inhibition of DNA replication. Therefore, studying the specific interactions of this compound with DNA is essential to understand its toxicological profile and its potential as a therapeutic agent that targets DNA.

Drug Delivery System Integration

The successful therapeutic application of novel compounds often hinges on effective drug delivery systems that can enhance solubility, improve bioavailability, and target specific tissues. For a lipophilic molecule like a benzo[c]carbazole derivative, integration into advanced drug delivery systems would be a critical area of research.

Encapsulation in Lipid Nanoparticles for Targeted Therapy

Currently, there is no specific research available on the encapsulation of this compound in lipid nanoparticles. However, this approach holds significant promise for compounds of this class. Lipid nanoparticles (LNPs) are versatile carriers for delivering hydrophobic drugs. Encapsulating this compound within LNPs could offer several advantages:

Improved Solubility: Overcoming the poor aqueous solubility that is characteristic of many carbazole derivatives.

Enhanced Stability: Protecting the compound from degradation in the physiological environment.

Targeted Delivery: The surface of LNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing off-target effects.

Controlled Release: The lipid composition of the nanoparticles can be tailored to control the release rate of the encapsulated drug.

Future research in this area would involve the formulation of this compound-loaded LNPs, characterization of their physicochemical properties (size, charge, encapsulation efficiency), and evaluation of their in vitro and in vivo efficacy and targeting capabilities.

Strategies for Improving Bioavailability

The bioavailability of orally administered drugs is often limited by poor solubility and first-pass metabolism. For this compound, several strategies could be explored to enhance its bioavailability:

Nanonization: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.

Amorphous Solid Dispersions: Formulating the compound with a polymer to create an amorphous solid dispersion can prevent crystallization and improve its dissolution rate.

Prodrug Approach: Modifying the chemical structure of this compound to create a more water-soluble prodrug that is converted to the active compound in vivo.

Co-administration with Bioenhancers: Using substances that can inhibit metabolic enzymes or transporters in the gut wall and liver to increase the systemic exposure of the drug.

Pre-clinical Metabolic Studies and Mutagenicity Assessments

Understanding the metabolic fate and potential genotoxicity of a new chemical entity is a cornerstone of pre-clinical development.

In Vitro Metabolism in Mammalian Liver Preparations

Specific in vitro metabolism studies on this compound are not currently available. However, research on the closely related N-methyl-7H-dibenzo[c,g]carbazole provides a valuable reference point. nih.gov Studies using liver microsomes from mice and rats have shown that N-methyl-dibenzo[c,g]carbazole is metabolized to several products. nih.gov The major metabolites identified were 5-OH-N-Me DBC (50%), N-hydroxymethyl DBC (25-30%), and 3-OH-N-Me DBC (10%). nih.gov Minor metabolites, including two dihydrodiols, were also detected. nih.gov Interestingly, demethylation of the N-methyl group was not a significant metabolic pathway. nih.gov

For this compound, a similar metabolic profile might be anticipated, with hydroxylation on the aromatic rings being a primary route of metabolism. In vitro studies using mammalian liver preparations (microsomes, S9 fractions, or hepatocytes) would be essential to:

Identify the major metabolites.

Determine the metabolic pathways.

Identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

Assess the rate of metabolism and potential for drug-drug interactions.

Potential Metabolites of Methylated Benzo[c]carbazoles Metabolic Reaction Significance
Hydroxylated derivativesAromatic hydroxylationPrimary route of metabolism for many polycyclic aromatic hydrocarbons.
DihydrodiolsEpoxidation followed by hydrolysisCan be precursors to reactive intermediates.
N-dealkylation productsRemoval of the methyl groupMay lead to the formation of the parent benzo[c]carbazole.

Evaluation of Mutagenic Potential in Co-cultivation Systems

There is no specific data on the mutagenic potential of this compound in co-cultivation systems. However, studies on the parent compound, 7H-dibenzo[c,g]carbazole (DBC), and its N-methyl derivative (NMDBC) have been conducted. In a study using the MutaMouse model, NMDBC showed a weak mutagenic effect in the liver but produced a significant increase in mutant frequency in the skin after topical application. nih.gov This suggests that the site of metabolic activation can influence tissue-specific mutagenicity. nih.gov

Future studies on this compound should employ co-cultivation systems, where the compound is incubated with metabolically competent cells (e.g., hepatocytes) and target cells capable of detecting mutations (e.g., V79 cells). This would allow for the assessment of the mutagenic potential of both the parent compound and its metabolites.

Compound Mutagenicity in Liver Mutagenicity in Skin (Topical Application)
7H-dibenzo[c,g]carbazole (DBC)HighHigh
N-methyl-7H-dibenzo[c,g]carbazole (NMDBC)WeakHigh

Future Directions in Drug Discovery and Therapeutic Development Based on the Benzo[c]carbazole Scaffold

The benzo[c]carbazole scaffold represents a promising platform for the development of new therapeutic agents. mostwiedzy.pl The planar, aromatic nature of this scaffold allows for intercalation into DNA and interaction with various biological targets. Future drug discovery efforts based on the benzo[c]carbazole scaffold could focus on several key areas:

Anticancer Agents: Many carbazole derivatives have demonstrated potent anticancer activity. nih.gov Future research could involve the synthesis and evaluation of a library of substituted benzo[c]carbazoles to identify compounds with improved efficacy and selectivity against specific cancer cell lines.

Neuroprotective Agents: Some carbazole derivatives have shown neuroprotective properties. nih.gov Further exploration of benzo[c]carbazoles for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease is warranted.

Antiviral and Antimicrobial Agents: The carbazole nucleus is a component of several natural products with antimicrobial and antiviral activities. The development of novel benzo[c]carbazole derivatives could lead to new treatments for infectious diseases.

Kinase Inhibitors: The carbazole scaffold can be modified to design inhibitors of specific protein kinases that are implicated in various diseases, including cancer and inflammatory disorders.

The synthesis of a diverse range of substituted benzo[c]carbazoles, including variations in the position and nature of the methyl group, will be crucial for establishing structure-activity relationships and optimizing the therapeutic potential of this promising class of compounds.

Q & A

Q. What methodologies are recommended for synthesizing 10-methyl-7H-benzo[c]carbazole, and how can its purity be validated?

Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, ¹H NMR in DMSO-d6 can confirm structural integrity by identifying characteristic peaks for the benzo[c]carbazole core and methyl substituent .

Q. How can intermolecular interactions of this compound with solvents like DMF be systematically analyzed?

NMR techniques, including diffusion-ordered spectroscopy (DOSY) and NOESY, are critical. DOSY measures molecular self-diffusion coefficients to confirm solvent interactions, while NOESY identifies intermolecular hydrogen bonds (e.g., between the N–H group of carbazole and the carbonyl oxygen of DMF). These methods reveal spatial arrangements (<5 Å proximity) and binding mechanisms .

Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?

UV-Vis and fluorescence spectroscopy assess photophysical properties (e.g., absorption/emission maxima), while mass spectrometry (MS) confirms molecular weight. For structural elucidation, X-ray crystallography or ¹³C NMR provides atomic-level resolution of the fused aromatic system and substituent positions .

Advanced Research Questions

Q. How can experimental design optimize heterologous expression of carbazole-degrading enzymes (e.g., CarAa) in E. coli for studying this compound metabolism?

A two-level factorial design (2<sup>3</sup>) evaluates variables like cell concentration (Abs600), temperature, and induction time. Statistical tools (e.g., STATISTICA) normalize data to identify optimal conditions. For CarAa, lower cell density (Absind = 0.3), reduced temperature (25°C), and extended induction (24 hours) enhance soluble protein yield by 3× compared to standard protocols. Validation via SDS-PAGE and activity assays (e.g., carbazole degradation rates) is critical .

Q. What factors contribute to contradictory results in carbazole isomer fractionation during geochemical analyses, and how can these be resolved?

Adsorption differences between isomers (e.g., benzo[a] vs. benzo[c]carbazole) cause fractionation during extraction. Using the benzo[c]/[a] ratio minimizes bias, as it is less affected by adsorption than methylcarbazole ratios. Method standardization (e.g., consistent solvent systems, Soxhlet vs. ultrasonic extraction) and spike-recovery experiments improve reproducibility .

Q. How do competing charge-transfer pathways in carbazole-based materials influence their performance in OLEDs or solar cells?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311G) model intramolecular through-bond (TBCT) and through-space (TSCT) charge transfer. Balancing these pathways via substituent tuning (e.g., alkyl chains or electron-withdrawing groups) optimizes properties like fluorescence quantum yield and charge mobility. Experimental validation via cyclic voltammetry and time-resolved photoluminescence is essential .

Q. What strategies mitigate data inconsistencies in carbazole dioxygenase activity assays under varying induction conditions?

Protein degradation during prolonged induction (e.g., >24 hours) and inclusion body formation at high temperatures (>37°C) are key pitfalls. Co-expression of chaperones (e.g., GroEL/GroES) and protease-deficient E. coli strains (e.g., BL21-SI) improve stability. Statistical validation (ANOVA) of factorial design results ensures robustness .

Methodological Considerations

  • Statistical Validation : Use ANOVA or Tukey’s HSD test to resolve variable interactions (e.g., temperature-time masking effects) in multi-factor experiments .
  • Analytical Reproducibility : Standardize NMR acquisition parameters (e.g., solvent, field strength) and reference peaks to minimize batch-to-batch variability .
  • Synthetic Scalability : Pilot-scale reactions (e.g., flow chemistry) reduce side products in carbazole functionalization, particularly for halogenation or alkylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.